An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 4-Fluoro-3-isopropoxy-5-methylbenzoic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 4-Fluoro-3-isopropoxy-5-methylbenzoic acid
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry. By dissecting the chemical shifts and coupling patterns, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related molecules.
The strategic placement of a fluorine atom, an isopropoxy group, a methyl group, and a carboxylic acid function on the benzene ring of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid creates a unique electronic environment. This, in turn, gives rise to a distinctive NMR fingerprint. Understanding the interplay of these substituents and their influence on the magnetic shielding of the various nuclei is key to a definitive spectral assignment. This guide will delve into the theoretical underpinnings of these effects, supported by empirical data from related structures, to present a thorough and well-reasoned assignment of the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons, the isopropoxy group, the methyl group, and the carboxylic acid proton. The chemical shifts are influenced by the electronic nature of the substituents, with electron-donating groups generally causing upfield shifts (shielding) and electron-withdrawing groups leading to downfield shifts (deshielding) of nearby protons.[1][2]
Table 1: Predicted ¹H NMR Chemical Shift Assignments for 4-Fluoro-3-isopropoxy-5-methylbenzoic acid
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~7.6 - 7.8 | Doublet (d) | ~3-4 Hz (⁴J H-F) |
| H-6 | ~7.5 - 7.7 | Singlet (s) or very fine doublet | |
| -CH (isopropoxy) | ~4.5 - 4.7 | Septet (sept) | ~6-7 Hz |
| -CH₃ (methyl) | ~2.2 - 2.4 | Singlet (s) | |
| -CH₃ (isopropoxy) | ~1.3 - 1.5 | Doublet (d) | ~6-7 Hz |
| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) |
Rationale for ¹H NMR Assignments:
-
Aromatic Protons (H-2 and H-6): The two aromatic protons are in different chemical environments. The carboxylic acid group is strongly electron-withdrawing, deshielding the ortho protons.[3][4] The fluorine atom, while electronegative, can also exhibit some resonance donation. The isopropoxy and methyl groups are electron-donating. H-2 is ortho to the carboxylic acid and meta to the fluorine, while H-6 is ortho to both the methyl and isopropoxy groups. The significant deshielding effect of the carboxyl group is expected to place H-2 at a lower field. Furthermore, H-2 is expected to show a small coupling to the fluorine atom (⁴J H-F), typically in the range of 3-4 Hz, resulting in a doublet.[5] H-6, being further from the fluorine, may appear as a singlet or a very finely split doublet.
-
Isopropoxy Protons: The methine proton (-CH) of the isopropoxy group is adjacent to six equivalent methyl protons, leading to a septet multiplicity according to the n+1 rule. Its chemical shift is influenced by the adjacent oxygen atom. The six methyl protons (-CH₃) of the isopropoxy group are equivalent and are split by the single methine proton, resulting in a doublet.
-
Methyl Proton: The methyl group directly attached to the aromatic ring is expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical range for an aryl methyl group.
-
Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and intramolecular hydrogen bonding, resulting in a characteristic broad singlet at a very downfield chemical shift, often above 12 ppm.[3]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The presence of fluorine will also introduce C-F coupling, which can be a valuable tool for assignment.[6][7]
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 4-Fluoro-3-isopropoxy-5-methylbenzoic acid
| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J) in Hz |
| C-1 | ~125 - 130 | Doublet (d) | ~3-5 Hz (³J C-F) |
| C-2 | ~115 - 120 | Doublet (d) | ~8-10 Hz (³J C-F) |
| C-3 | ~150 - 155 | Doublet (d) | ~10-15 Hz (²J C-F) |
| C-4 | ~155 - 160 | Doublet (d) | ~240-250 Hz (¹J C-F) |
| C-5 | ~130 - 135 | Doublet (d) | ~3-5 Hz (³J C-F) |
| C-6 | ~120 - 125 | Doublet (d) | ~4-6 Hz (⁴J C-F) |
| -C=O | ~165 - 170 | Singlet (s) or very fine doublet | |
| -CH (isopropoxy) | ~70 - 75 | Singlet (s) | |
| -CH₃ (methyl) | ~15 - 20 | Singlet (s) | |
| -CH₃ (isopropoxy) | ~20 - 25 | Singlet (s) |
Rationale for ¹³C NMR Assignments:
-
Aromatic Carbons:
-
C-4 (ipso-Carbon to F): This carbon will be the most downfield of the aromatic carbons directly bonded to a substituent due to the large one-bond C-F coupling constant (¹J C-F), which is typically around 240-250 Hz.[8] This large coupling will split the signal into a doublet.
-
C-3 (ipso-Carbon to O-iPr): This carbon is attached to the electron-donating isopropoxy group and is expected to be significantly deshielded. It will also exhibit a two-bond coupling to fluorine (²J C-F), resulting in a doublet with a coupling constant of around 10-15 Hz.[5]
-
C-1 (ipso-Carbon to COOH): The chemical shift of this carbon will be influenced by the carboxylic acid group. It will show a three-bond coupling to fluorine (³J C-F).
-
C-5 (ipso-Carbon to CH₃): This carbon is attached to the methyl group and will also show a three-bond coupling to fluorine (³J C-F).
-
C-2 and C-6: These are the protonated aromatic carbons. Their chemical shifts will be influenced by the neighboring substituents. They will also exhibit coupling to the fluorine atom.
-
-
Other Carbons:
-
Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will appear at a downfield chemical shift, typically in the range of 165-170 ppm.
-
Isopropoxy Carbons: The methine carbon (-CH) will be in the range of 70-75 ppm due to the attached oxygen, while the methyl carbons (-CH₃) will be further upfield.
-
Methyl Carbon: The methyl carbon attached to the ring will have a chemical shift in the typical aliphatic region.
-
Molecular Structure and Atom Numbering
To facilitate the clear assignment of NMR signals, the following numbering scheme is used for 4-Fluoro-3-isopropoxy-5-methylbenzoic acid.
Caption: Molecular structure of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid with atom numbering for NMR assignment.
Experimental Protocol for NMR Data Acquisition
While experimental data for the title compound was not publicly available at the time of writing, a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below for researchers intending to characterize this molecule.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d is often a good starting point for many organic molecules.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
2. NMR Spectrometer Setup and Data Acquisition:
-
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[9][10]
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6-7 ppm, should be sufficient.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of approximately 250 ppm, centered around 100-120 ppm.
-
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Conclusion
The comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid provides a detailed roadmap for the structural verification of this compound. By understanding the fundamental principles of chemical shifts and spin-spin coupling, particularly the influence of the fluorine substituent, researchers can confidently assign the observed NMR signals. The provided experimental protocol offers a practical guide for obtaining high-quality spectral data. This in-depth guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel fluorinated aromatic compounds, ultimately contributing to the advancement of drug discovery and development.
References
-
ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from RSC.org. [Link]
-
Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o. (n.d.). Retrieved from [Link]
-
ACS Publications. (2002, May 1). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Retrieved from ACS Publications. [Link]
-
RSC Publishing. (2014, June 12). A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η 6 -fluoroarene)tricarbonylchromium complexes. Retrieved from RSC Publishing. [Link]
-
PMC. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from PMC. [Link]
-
MIT. (n.d.). APPENDIX 2. Retrieved from MIT. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from ResearchGate. [Link]
-
FLOURINE COUPLING CONSTANTS. (n.d.). Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Coupling Constants. Retrieved from Organic Chemistry Data. [Link]
-
Substituent Effects on the NMR Spectra of Carboxylic Acid Derivatives. 111 Correlation of 13C NMR Spectra of - para Substituted Acetanilides and 4*. (n.d.). Retrieved from [Link]
-
Reddit. (2017, January 25). Carbon-fluorine spin coupling constants : r/chemistry. Retrieved from Reddit. [Link]
-
ResearchGate. (2026, February 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Retrieved from ResearchGate. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry. [Link]
-
NP-MRD. (n.d.). H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from NP-MRD. [Link]
-
Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Retrieved from Doc Brown's Chemistry. [Link]
-
SpectraBase. (n.d.). Benzoic acid, 3-fluoro-4-phenoxy- - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]
-
Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Retrieved from Stack Exchange. [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]
-
4. 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
SciELO. (n.d.). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Retrieved from SciELO. [Link]
-
Nature. (n.d.). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from Nature. [Link]
-
Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). (n.d.). Retrieved from [Link]
-
YouTube. (2021, October 7). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from YouTube. [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from CDC Stacks. [Link]
-
RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from RSC Publishing. [Link]
-
EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid. Retrieved from ResearchGate. [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. web.mit.edu [web.mit.edu]
- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η 6 -fluoroarene)tricarbonylchromiu ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01249F [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. scielo.br [scielo.br]
